molecular formula C14H28O3 B041485 3-Hydroxytetradecanoic acid CAS No. 1961-72-4

3-Hydroxytetradecanoic acid

Cat. No. B041485
CAS RN: 1961-72-4
M. Wt: 244.37 g/mol
InChI Key: ATRNZOYKSNPPBF-UHFFFAOYSA-N
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Description

3-Hydroxytetradecanoic acid, also known as 3-Hydroxy fatty acid or 3-Hydroxymyristic acid, is a type of fatty acid . It is present in thermophilic bacteria and endotoxins . This compound is used as a standard in analysis and biological systems .


Synthesis Analysis

The synthesis of 3-Hydroxytetradecanoic acid involves the use of porcine pancreas lipase, which catalyzes the hydrolysis of racemic methyl 3-hydroxytetradecanoate in an aqueous medium . The process aims to determine the antioxidant, antielastase, and antiurease activities of the compound .


Molecular Structure Analysis

The molecular formula of 3-Hydroxytetradecanoic acid is C14H28O3 . The molecular weight is 244.37 .


Chemical Reactions Analysis

3-Hydroxytetradecanoic acid is used in various biological processes such as oxidative stress, inflammation, and insulin resistance . It is also used in endotoxin and lipid A research .


Physical And Chemical Properties Analysis

3-Hydroxytetradecanoic acid is a solid substance that is soluble in ethanol . It has a molecular weight of 244.37 . The boiling point is 261°C , and the lower and upper explosion limit/flammability limit is 146°C .

Scientific Research Applications

Antioxidant and Enzyme Inhibition

3-Hydroxytetradecanoic acid has been synthesized in optically pure forms to evaluate its potential as an antioxidant and to assess its ability to inhibit enzymes like elastase and urease . These properties are crucial for developing new therapeutic agents that can mitigate oxidative stress and regulate enzymatic reactions within the body.

Lipopolysaccharide (LPS) Research

This compound is a significant component of lipid A, which is part of the lipopolysaccharides in the outer membrane of Gram-negative bacteria . Research on 3-Hydroxytetradecanoic acid contributes to understanding the endotoxic activities of LPS, which is vital for developing treatments for conditions like septic shock.

Biocatalysis and Green Chemistry

The enantioselective synthesis of 3-Hydroxytetradecanoic acid using porcine pancreas lipase represents an environmentally friendly approach in green chemistry . This method is significant for producing chiral molecules that can be used in pharmaceuticals and other biologically active compounds.

Industrial Applications

In the industrial sector, 3-Hydroxytetradecanoic acid is utilized in the production of soaps, detergents, and surfactants due to its properties as a saturated fatty acid . It also serves as a precursor in synthesizing bioactive compounds, including antibiotics and anticancer drugs .

Environmental Science

The environmentally friendly synthesis of 3-Hydroxytetradecanoic acid aligns with the principles of green chemistry, reducing the environmental impact of chemical processes and products . Its role in this field is pivotal for sustainable development and eco-friendly practices in chemical manufacturing.

Nutrition Science

3-Hydroxytetradecanoic acid is involved in the generation of short-chain fatty acids (SCFAs) during the fermentation of dairy products . These SCFAs contribute to the nutritional value of foods and play a role in maintaining gut health.

Pharmacology

In pharmacology, 3-Hydroxytetradecanoic acid is classified as a long-chain fatty acid and is studied for its interactions and mechanisms of action within the body . Understanding these interactions is essential for drug development and therapeutic applications.

Quantitative Analysis in Medical Research

A novel HPLC/MS/MS method has been developed for the sensitive and accurate quantitation of LPS in plasma, which involves 3-Hydroxytetradecanoic acid as part of the LPS structure . This method is crucial for diagnosing and monitoring infections caused by Gram-negative bacteria.

Safety And Hazards

When handling 3-Hydroxytetradecanoic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of 3-Hydroxytetradecanoic acid research could involve its roles in biological processes such as oxidative stress, inflammation, and insulin resistance . It could also be used in the synthesis of other bioactive compounds such as antibiotics and anticancer drugs .

properties

IUPAC Name

3-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNZOYKSNPPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941380
Record name 3-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxytetradecanoic acid

CAS RN

1961-72-4
Record name (±)-3-Hydroxytetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1961-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxymyristic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYMYRISTIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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